5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole 5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15817448
InChI: InChI=1S/C11H8ClN3S/c1-7-10(8-3-2-4-9(12)5-8)16-11-13-6-14-15(7)11/h2-6H,1H3
SMILES:
Molecular Formula: C11H8ClN3S
Molecular Weight: 249.72 g/mol

5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

CAS No.:

Cat. No.: VC15817448

Molecular Formula: C11H8ClN3S

Molecular Weight: 249.72 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole -

Specification

Molecular Formula C11H8ClN3S
Molecular Weight 249.72 g/mol
IUPAC Name 5-(3-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole
Standard InChI InChI=1S/C11H8ClN3S/c1-7-10(8-3-2-4-9(12)5-8)16-11-13-6-14-15(7)11/h2-6H,1H3
Standard InChI Key QSXDLWOZWOFLHP-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC2=NC=NN12)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a bicyclic framework comprising a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) fused to a 1,2,4-triazole ring (a five-membered ring with three nitrogen atoms). The 3-chlorophenyl group at position 5 and a methyl group at position 6 introduce steric and electronic modifications critical for intermolecular interactions . Key structural parameters include:

PropertyValueSource
Molecular FormulaC11H8ClN3S\text{C}_{11}\text{H}_8\text{ClN}_3\text{S}
Molecular Weight249.72 g/mol
IUPAC Name5-(3-chlorophenyl)-6-methyl- thiazolo[3,2-b][1,2,] triazole
Canonical SMILESCC1=C(SC2=NC=NN12)C3=CC(=CC=C3)Cl

The planar structure of the fused rings facilitates π-π stacking interactions, while the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability .

Spectroscopic Characterization

While experimental spectral data (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) for this specific compound are unavailable, analogous thiazolo-triazole derivatives exhibit characteristic signals:

  • 1H^1\text{H}-NMR: Methyl protons resonate at δ 2.4–2.6 ppm, aromatic protons between δ 7.2–7.8 ppm, and thiazole protons at δ 8.1–8.3 ppm .

  • IR Spectroscopy: Stretching vibrations for C=N (1600–1650 cm1^{-1}) and C-S (670–710 cm1^{-1}) confirm heterocyclic ring formation .

Synthetic Methodologies and Optimization

Heterocyclization Strategies

The synthesis of thiazolo-triazole hybrids typically involves cyclocondensation reactions. For 5-(3-chlorophenyl)-6-methylthiazolo[3,2-B][1, triazole, two plausible routes emerge:

  • Route A (Thiazole-First Approach):

    • Step 1: React 3-chlorophenyl isothiocyanate with methylhydrazine to form a thiourea intermediate.

    • Step 2: Cyclize with α-haloketones (e.g., chloroacetone) under basic conditions to construct the thiazole ring .

    • Step 3: Introduce the triazole moiety via Huisgen 1,3-dipolar cycloaddition with azides .

  • Route B (Triazole-First Approach):

    • Step 1: Synthesize 3-amino-5-(3-chlorophenyl)-1,2,4-triazole via cyclization of thiosemicarbazide derivatives.

    • Step 2: React with bromoacetone to form the thiazole ring through nucleophilic substitution .

Yield Optimization: Microwave-assisted synthesis and ionic liquid solvents can enhance reaction efficiency, reducing processing times from 12–24 hours to 1–2 hours while improving yields by 15–20% .

Biological Activities and Mechanistic Insights

Analog StructureActivity (IC50_{50})Target PathogensSource
5-(4-Chlorophenyl)-thiadiazole34 μM (TMV inhibition)Tobacco Mosaic Virus
Triazolo-triazine22 μM (E. coli)Gram-negative bacteria
Triazolo-tetrazine18 μM (C. albicans)Fungal pathogens

The chlorine atom enhances electrophilicity, enabling covalent interactions with microbial enzymes (e.g., dihydrofolate reductase), while the triazole ring chelates metal ions essential for pathogen viability .

Anticancer and Apoptotic Effects

Triazole-containing analogs demonstrate dose-dependent cytotoxicity:

  • Compound 37 (naphthyl-substituted triazine): IC50_{50} = 36 μM against HCT-116 colorectal cancer cells via caspase-3 activation .

  • Compound 46 (triazolo-sulfonamide): Induces mitochondrial membrane depolarization in MCF-7 breast cancer cells at 42 μM .

Molecular docking simulations suggest that the thiazolo-triazole scaffold binds to tubulin’s colchicine site (binding energy: −9.2 kcal/mol), disrupting microtubule assembly .

Pharmacokinetic and Toxicological Considerations

Metabolic Stability

Triazole derivatives with electron-withdrawing groups (e.g., 4-CF3_3-C6 _6H4_4) exhibit enhanced metabolic stability in human liver microsomes (t1/2_{1/2} > 120 mins vs. 45 mins for unsubstituted analogs) . The 3-chlorophenyl group in 5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B] triazole may similarly resist cytochrome P450-mediated oxidation.

Toxicity Profiles

Preliminary acute toxicity studies on triazolo-thiazole analogs indicate:

  • LD50_{50} (mice): 320 mg/kg (oral) and 110 mg/kg (intravenous) .

  • Hepatorenal toxicity manifests at doses >100 mg/kg/day, characterized by elevated ALT (alanine aminotransferase) and creatinine levels .

Industrial and Research Applications

Pharmaceutical Development

The compound’s dual heterocyclic system aligns with FDA-approved drugs:

  • Cefazolin (antibiotic): Contains a thiazole ring for β-lactamase resistance.

  • Anastrozole (anticancer): Uses a triazole moiety to inhibit aromatase .

Ongoing research focuses on derivatizing the methyl group to enhance blood-brain barrier penetration for neuroinflammatory applications .

Material Science Applications

Thiazolo-triazole polymers exhibit:

  • Thermal Stability: Decomposition temperature (Td_d) > 300°C.

  • Fluorescence: Emission at 450–470 nm (quantum yield Φ = 0.38), suitable for OLEDs .

Future Directions and Challenges

Synthesis Scalability

Current limitations include low yields (30–45%) in multi-step syntheses . Flow chemistry and continuous crystallization technologies could improve throughput to kilogram-scale production.

Targeted Drug Design

Computational QSAR models predict that substituting the methyl group with a trifluoromethyl moiety would increase logP from 2.8 to 3.6, enhancing CNS bioavailability .

Regulatory Considerations

As a Stage 1 investigational compound, safety pharmacology studies (hERG assay, Ames test) and formulation optimization (e.g., nanoemulsions for solubility enhancement) are prerequisites for clinical trials .

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